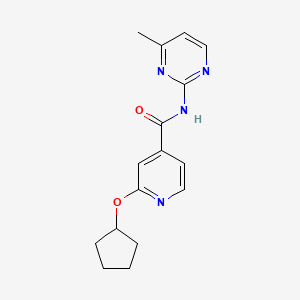

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a novel compound that has been synthesized for scientific research purposes. This compound is of great interest to researchers due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology.

Applications De Recherche Scientifique

Fluorescence Probe Development

Compounds with structural features akin to the one have been investigated for their solvatochromic fluorescence properties. For instance, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, which correlates with the solvent's anion-stabilizing properties. This characteristic enables the detection of analytes like alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds, suggesting potential applications in analytical chemistry for sensing and detection purposes (Bohne et al., 2005).

Molecular Rearrangement Studies

Research has also delved into the molecular rearrangement of similar compounds, providing pathways to new indole and imidazolinone derivatives. Such studies are crucial for synthetic chemistry, offering new methods for creating complex molecules that could have pharmacological significance or contribute to material sciences (Klásek et al., 2007).

Acetylcholinesterase Inhibition

In the realm of medicinal chemistry, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. The design aimed to optimize the spacer length linking pharmacophoric moieties, suggesting applications in the development of drugs for diseases like Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vidaluc et al., 1995).

DNA Interaction Studies

The interaction of certain Schiff bases containing similar structural elements with DNA has been investigated, which could inform the design of new therapeutic agents that target genetic material or assist in gene delivery systems. Such studies are foundational for understanding how small molecules can interact with and potentially modulate DNA function (Ajloo et al., 2015).

Corrosion Inhibition

Research into the corrosion inhibition properties of organic compounds, including those structurally related to the compound , has revealed their potential to protect metals in acidic environments. This has implications for material science, particularly in the development of protective coatings for industrial applications (Bahrami & Hosseini, 2012).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(15-7-3-5-9-18(15)23)22-19(24)21-12-14-6-2-4-8-16(14)20/h2-9,13H,10-12H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJLBUDJEHBJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)

![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)